molecular formula C15H17FN2O2 B2376680 Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate CAS No. 329700-24-5

Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate

Cat. No. B2376680
CAS RN: 329700-24-5
M. Wt: 276.311
InChI Key: RJJYHDBPFPWMOJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would include the specific reactions used, the reagents and conditions for each step, and the yield of each step .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it be transformed into?) or where it is a product (what compounds can be used to synthesize it?) .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Synthesis and Derivative Formation

Research on quinoline derivatives, including compounds similar to Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate, has focused on their synthesis and the formation of various derivatives. Gracheva et al. (1982) reported on the synthesis of derivatives of 8-methylquinoline-5-carboxylic acid, which are structurally related to the specified compound (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Rádl (1994) described the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, highlighting the significance of such compounds as intermediates in pharmaceutical research (Rádl, 1994).

Antibacterial Properties

Several studies have explored the antibacterial properties of quinoline derivatives. For instance, Segawa et al. (1992) and Ziegler et al. (1989) investigated the antibacterial activity of quinoline-4-carboxylic acids and 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, respectively, demonstrating the potential of such compounds in treating bacterial infections (Segawa et al., 1992); (Ziegler et al., 1989).

Chemical Properties and Analysis

Studies have also focused on understanding the chemical properties and analytical data of similar compounds. Podányi et al. (1996) conducted a detailed NMR study of various derivatives of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate, providing essential insights into the structural and chemical properties of these compounds (Podányi et al., 1996).

Fluorescent Dipoles and Biological Systems

Quinoline derivatives are known for their applications in biochemistry and medicine, particularly as fluorescent dipoles. Smeyanov et al. (2017) investigated mesomeric betaines constructed of quinolinium cations and carboxylate anions, demonstrating their utility in fluorescence spectroscopy and potential biological applications (Smeyanov et al., 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological molecules. This could involve in vitro studies with purified proteins or in vivo studies in model organisms .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. This information is often summarized in a material safety data sheet .

properties

IUPAC Name

ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-4-17-13-10(15(19)20-5-2)8-18-14-11(16)7-6-9(3)12(13)14/h6-8H,4-5H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJYHDBPFPWMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=NC2=C(C=CC(=C21)C)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate

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